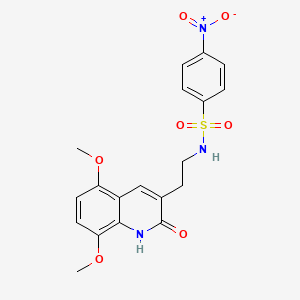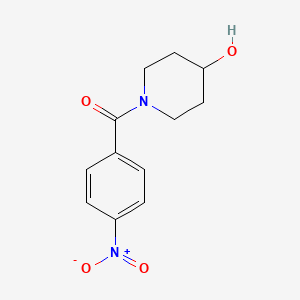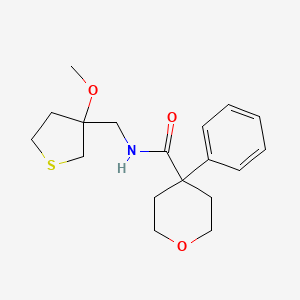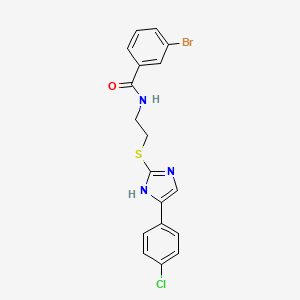
3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic compound. It contains several functional groups, including a bromo group, a chloro group, an imidazole ring, a thioether group, and a benzamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromo and chloro groups suggests that it might be relatively dense and have a high boiling point .Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : Compounds similar to the specified chemical are often synthesized as part of research into novel pharmaceuticals or materials. For instance, the synthesis of Nilotinib, an antitumor agent, involved complex organic synthesis techniques and intermediates that share structural similarities with the target compound, demonstrating the intricate steps and conditions necessary for crafting specific molecular architectures (Wang Cong-zhan, 2009).
Crystallography and Structural Analysis : Studies like the one on solvated bisimidazole derivatives, including a half-way analogous lophine-type compound, showcase the importance of X-ray crystallography in determining the molecular and crystal structures of complex organic compounds. This type of research is critical for understanding the physical and chemical properties of new compounds (M. Felsmann et al., 2012).
Biological Activities
Anticancer and Antimicrobial Properties : Several studies focus on the synthesis and biological evaluation of novel compounds for potential therapeutic applications. For example, novel thiourea-/urea-benzimidazole derivatives have been investigated as anticancer agents against breast cancer cell lines, highlighting the role of specific functional groups in mediating biological activity (Lamia A. Siddig et al., 2021).
Antifungal and Antibacterial Screening : Compounds such as 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide have been synthesized and screened for antifungal activity against Candida albicans and antibacterial activities, illustrating the ongoing search for new antimicrobial agents (O. B. Ovonramwen et al., 2021).
Advanced Materials and Chemical Interactions
- Molecular Interactions and Materials Science : The investigation of molecular interactions, such as hydrogen bonding, π-π stacking, and solvation effects in compounds with complex heterocyclic structures, provides valuable insights into the design and development of new materials with specific properties. Studies on intermolecular interactions in antipyrine-like derivatives highlight the significance of structural analysis in material science (A. Saeed et al., 2020).
Future Directions
properties
IUPAC Name |
3-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRFFQQEBGXCAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
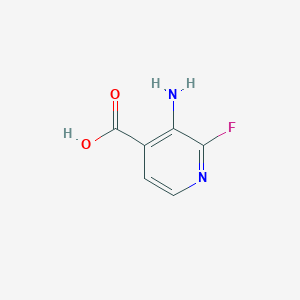
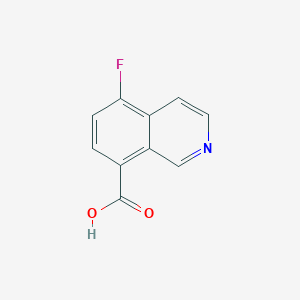

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
